N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Catalog No.
S722682
CAS No.
486422-04-2
M.F
C14H22BNO4S
M. Wt
311.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxabor...

CAS Number

486422-04-2

Product Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

IUPAC Name

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Molecular Formula

C14H22BNO4S

Molecular Weight

311.2 g/mol

InChI

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-7-9-12(10-8-11)21(17,18)16(5)6/h7-10H,1-6H3

InChI Key

CTBRPVYZBIZUDQ-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(C)C

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides and boron-containing compounds. Its molecular formula is C14H22BNO4SC_{14}H_{22}BNO_{4}S and it has a molecular weight of approximately 311.2 g/mol. This compound is characterized by the presence of a dimethylamino group and a boron-dioxaborolane moiety, which contribute to its unique chemical properties and reactivity. It is typically utilized in various research applications due to its high purity, often exceeding 95% .

There is no known mechanism of action specific to this compound in biological systems. However, sulfonamide-containing molecules can exhibit various biological activities depending on their structure. Some sulfonamides act as antibacterial agents by inhibiting enzymes essential for bacterial growth [].

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is known for its involvement in several important organic reactions. One significant reaction is the Suzuki coupling, where it acts as a coupling partner in the formation of carbon-carbon bonds. This reaction is particularly valuable in the synthesis of biaryl compounds and other complex organic molecules. The presence of the boron atom allows for effective coordination with various nucleophiles, facilitating these transformations .

The biological activity of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been studied extensively. It demonstrates interactions with various enzymes and proteins within biological systems. Research indicates that this compound can modulate cellular signaling pathways and influence gene expression. These properties suggest potential applications in medicinal chemistry and drug development .

The synthesis of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves several steps:

  • Formation of the Dioxaborolane: The initial step includes the preparation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety through reactions involving boronic acids and appropriate reagents.
  • Sulfonamide Formation: The dioxaborolane is then reacted with a suitable sulfonamide precursor under acidic or basic conditions to yield the final product.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide finds applications in various fields:

  • Organic Synthesis: Utilized as a reagent in Suzuki coupling reactions for synthesizing complex organic molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic applications due to its ability to interact with biological macromolecules.
  • Material Science: May be explored for its properties in developing new materials with specific functionalities .

Studies on the interactions of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide with biological targets have shown that it can influence enzyme activity and cellular pathways. This compound has been demonstrated to affect signaling cascades that are crucial for cellular responses to stimuli. Such interactions highlight its potential utility in pharmacological research and development .

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide shares structural characteristics with several related compounds. Here are some similar compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
4-(N,N-Dimethylaminosulfonyl)phenylboronic acid pinacol esterC14H22BNO4SContains a boronic acid moiety; used in similar coupling reactions
N,N-Dimethyl-4-(4-methoxyphenyl)benzenesulfonamideC15H19N3O3SLacks the dioxaborolane structure; used in different biological assays
4-(Dimethylamino)phenylboronic acid pinacol esterC13H17BNO3Similar boron functionality but without sulfonamide characteristics

The uniqueness of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide lies in its combination of sulfonamide and dioxaborolane functionalities which enhance its reactivity and interaction profiles compared to other compounds .

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 486422-04-2) is a hybrid organoboron-sulfonamide compound featuring a dioxaborolane (pinacol boronate) moiety conjugated to a sulfonamide group. Its molecular formula is C₁₄H₂₂BNO₄S, with a molecular weight of 336.15 g/mol. The structure combines the stability of pinacol-protected boronates (common intermediates in cross-coupling reactions) with the reactivity of sulfonamides, which are prevalent in pharmaceutical and synthetic chemistry.

This compound exemplifies the fusion of organoboron chemistry, which enables diverse transformations such as hydroboration and Suzuki-Miyaura couplings, with sulfonamide-based synthetic strategies. The dioxaborolane group facilitates participation in palladium-catalyzed cross-couplings, while the sulfonamide moiety offers opportunities for functionalization via nucleophilic substitution or coordination chemistry.

Historical Development of Dioxaborolane-Substituted Sulfonamides

The synthesis of dioxaborolane-substituted sulfonamides emerged from advances in palladium-catalyzed borylation and cross-coupling methodologies. Early efforts focused on borylation of aryl halides, with protocols such as the Miyaura borylation (Pd-catalyzed reaction of aryl halides with bis(pinacolato)diboron) enabling access to pinacol boronate esters.

A pivotal breakthrough occurred with the development of PdCl₂(dppf)-catalyzed borylation of sulfonated aryl bromides. For example, 4-bromobenzenesulfonamide derivatives were efficiently converted to the corresponding dioxaborolane-substituted sulfonamides using successive cat2B₂ (2,2'-bis(1,3,2-benzodioxaborole)) and pinacol treatments, achieving yields up to 85%. This method addressed challenges in borylating electron-deficient aryl systems, which are critical for synthesizing complex sulfonamide-boronate hybrids.

The integration of sulfonamides with boronates was further advanced through copper-catalyzed oxidative cross-couplings. A 2021 study demonstrated the formation of tertiary sulfonamides via intra- and intermolecular C(sp³)-N bond formation using pinacol boronates, expanding the scope of sulfonamide-boronate conjugates.

Position within Modern Synthetic Organic Chemistry

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide occupies a niche in modern synthesis as a versatile intermediate for constructing biaryl and heteroaryl sulfonamides. Its applications span:

ApplicationKey ReactionCatalyst SystemYield Range
Biaryl sulfonamide synthesisSuzuki-Miyaura couplingPd(dppf)Cl₂, KOH5–89%
Heteroaryl couplingMiyaura borylation/Suzuki sequencePdCl₂(dppf), AcOK60–85%
Fluorophore conjugationBiotin-dioxaborolane immobilizationFluoride-triggered releaseHigh efficiency

Suzuki-Miyaura Cross-Coupling

The compound serves as a precursor in Suzuki-Miyaura reactions, enabling the synthesis of 2-arylpyridines and related heterocycles. For instance, pyridine-2-sulfonyl fluoride reacts with pinacol boronic esters in the presence of Pd(dppf)Cl₂, achieving yields up to 89% under mild conditions (65–100°C, aqueous media).

Borylation and Cross-Coupling Sequences

Miyaura borylation followed by Suzuki-Miyaura coupling (MBSC) sequences are employed to access complex heterocyclic systems. A 2018 study demonstrated the synthesis of 2,4-disubstituted 2,4'-bithiazoles via Pd-catalyzed borylation of 4-bromo-2,4'-bithiazoles, followed by coupling with aryl halides. This methodology underscores the compound’s utility in building thiopeptide frameworks.

Bioorthogonal Imaging and Drug Delivery

Dioxaborolane-sulfonamide conjugates enable bioorthogonal imaging. In PET/NIRF imaging, the compound is modified with fluorophores and biotin, allowing streptavidin-mediated immobilization and fluoride-triggered release of [¹⁸F]-labeled antibodies. This approach enhances specific activity and reduces nonspecific binding in tumor imaging.

Molecular Structure and Conformational Analysis

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exhibits a complex molecular architecture characterized by the integration of multiple functional groups within a single molecular framework [1]. The compound possesses a molecular formula of C₁₄H₂₂BNO₄S with a molecular weight of 311.2 grams per mole [2] [1]. The International Union of Pure and Applied Chemistry name reflects the systematic nomenclature describing the para-substitution pattern on the benzene ring and the presence of both sulfonamide and boronic ester functionalities [1].

The molecular structure consists of a central benzene ring serving as the primary scaffold, with substitution occurring at the para position [2]. The benzene ring maintains its characteristic planar geometry, providing a rigid aromatic backbone that influences the overall molecular conformation [2]. Attached to the para position of the benzene ring is a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronic ester . This boronic ester moiety represents a protected form of boronic acid functionality, wherein the boron atom is coordinated to two oxygen atoms forming a five-membered heterocyclic ring .

The sulfonamide functionality is directly attached to the benzene ring, featuring a sulfur atom in tetrahedral geometry bonded to two oxygen atoms and one nitrogen atom [2]. The nitrogen atom of the sulfonamide group bears two methyl substituents, creating the N,N-dimethyl configuration [2]. This substitution pattern significantly influences the electronic properties and conformational behavior of the molecule [2].

PropertyValueSource
Molecular FormulaC₁₄H₂₂BNO₄S [1]
Molecular Weight311.2 g/mol [2] [1]
Heavy Atoms Count21 [2]
Rotatable Bonds2 [2]
Number of Rings2 [2]
Carbon Bond Saturation (Fsp3)0.571 [2]

The conformational analysis reveals that the molecule possesses limited rotational freedom due to the rigid aromatic core and the constrained dioxaborolane ring system [2]. The primary conformational flexibility arises from rotation around the sulfur-nitrogen bond within the sulfonamide group, allowing for different orientations of the dimethylamino substituent . The dioxaborolane ring adopts a puckered conformation to minimize ring strain, with the tetramethyl substituents providing steric protection around the boron center .

The boron atom exhibits trigonal planar geometry when considering its coordination to the two oxygen atoms of the dioxaborolane ring and the carbon atom of the benzene ring . This sp² hybridization state of boron is characteristic of boronic esters and contributes to the molecule's reactivity profile . The tetramethyl groups on the dioxaborolane ring create significant steric bulk around the boron center, which serves to protect the reactive boron functionality from unwanted side reactions .

Crystallographic Data and Solid-State Properties

The solid-state properties of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide have been characterized through various analytical techniques, although comprehensive crystallographic data remains limited in the available literature [1]. The compound exists as a solid at room temperature, typically described as having a waxy appearance when obtained in high purity [4].

Commercial preparations of the compound consistently report purity levels exceeding 95 percent, indicating well-established purification protocols and synthetic methodologies [4]. The compound demonstrates stability under inert atmospheric conditions, suggesting that the solid-state structure provides adequate protection for the reactive boronic ester functionality [4]. Storage recommendations typically specify maintenance under inert atmosphere at room temperature, with extended storage possible at reduced temperatures [4].

PropertyValueSource
Physical StateSolid (waxy) [4]
Purity (Commercial)≥95% [4]
Storage ConditionsInert atmosphere, room temperature [4]
StabilityStable under inert conditions [4]

The molecular packing in the solid state likely involves intermolecular interactions between the polar sulfonamide groups and potential π-π stacking interactions between aromatic rings [2]. The presence of multiple oxygen atoms within the structure provides opportunities for hydrogen bonding interactions, although the absence of traditional hydrogen bond donors limits these interactions to weaker contacts [2].

The polar surface area of the molecule is calculated to be 65 square angstroms, indicating moderate polarity that influences both solid-state packing and solution behavior [2]. The compound contains four hydrogen bond acceptor sites, primarily associated with the oxygen atoms of the sulfonamide and dioxaborolane groups, while containing no traditional hydrogen bond donor sites [2].

Electronic Distribution and Bonding Properties

The electronic structure of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide reflects the combined influence of multiple functional groups with distinct electronic characteristics [1]. The benzene ring serves as the central π-electron system, with significant electronic perturbation arising from both the electron-withdrawing sulfonamide group and the electron-donating boronic ester moiety [2].

The sulfonamide functionality exerts a strong electron-withdrawing effect on the aromatic ring through both inductive and resonance mechanisms [2]. The sulfur atom, with its high electronegativity and formal oxidation state, creates a significant dipole moment that influences the electron density distribution throughout the aromatic system [2]. The two oxygen atoms bonded to sulfur further enhance this electron-withdrawing character through their high electronegativity and ability to stabilize negative charge through resonance [2].

Bond TypeTypical Length (Å)Bond CharacterElectronic Effect
C-C (aromatic)1.39Aromatic delocalizationπ-electron delocalization
C-B1.56Polar covalentElectron donation to ring
B-O1.37Coordination bondBoron center stabilization
S-O1.47Polar covalentStrong electron withdrawal
S-N1.63Polar covalentModerate electron withdrawal
N-C (methyl)1.47CovalentElectron donation to nitrogen

The boron-containing dioxaborolane group exhibits distinctive electronic properties characteristic of boron compounds . The boron atom, being electron-deficient with only six valence electrons in its bonding orbitals, acts as a Lewis acid and can accept electron density from neighboring groups . The coordination to two oxygen atoms in the dioxaborolane ring provides stabilization through lone pair donation, creating a more stable boronic ester compared to free boronic acids .

The electronic distribution within the dioxaborolane ring involves significant ionic character in the boron-oxygen bonds, with the oxygen atoms bearing partial negative charge and the boron center carrying partial positive charge . This charge distribution influences the reactivity of the boronic ester functionality and its ability to participate in cross-coupling reactions .

The dimethylamino substituent on the sulfonamide nitrogen provides electron density to the nitrogen atom through the inductive effect of the methyl groups [2]. This electron donation partially offsets the electron-withdrawing effect of the sulfonyl group, creating a balanced electronic environment around the nitrogen center [2]. The nitrogen atom retains a lone pair of electrons that can participate in intermolecular interactions or coordination chemistry [2].

Theoretical studies on related sulfonamide compounds suggest that the molecular orbitals are primarily localized on the aromatic system and the heteroatom-containing functional groups [5]. The highest occupied molecular orbital energy levels are typically associated with the aromatic π-system and nitrogen lone pairs, while the lowest unoccupied molecular orbital energy levels involve the π* orbitals of the aromatic ring and potentially the empty p-orbital on boron [5].

Structure-Property Relationships

The structure-property relationships in N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide demonstrate clear correlations between molecular architecture and observed physical and chemical properties [2] [1]. The calculated logarithm of the partition coefficient value of 3.25 indicates moderate lipophilicity, reflecting the balance between polar functional groups and hydrophobic alkyl substituents [2].

The presence of two distinct ring systems within the molecular framework contributes to the overall rigidity and influences the compound's solubility characteristics [2]. The aromatic benzene ring provides hydrophobic character, while the polar sulfonamide and dioxaborolane groups contribute to water solubility through potential hydrogen bonding interactions [2]. The dimethyl substituents on the nitrogen atom enhance lipophilicity compared to primary sulfonamides, as demonstrated by comparison with unsubstituted analogs [2].

Structural FeatureProperty ImpactRelationship
Para-substitution patternEnhanced symmetryInfluences crystal packing
Sulfonamide groupPolar surface area increaseEnhanced water solubility
N,N-dimethyl substitutionLipophilicity enhancementImproved membrane permeability
Dioxaborolane ringSteric protectionIncreased stability
Tetramethyl groupsBulk around boronSelective reactivity

The substitution pattern on the benzene ring significantly influences the electronic properties and reactivity profile [2]. The para-substitution arrangement creates a symmetric molecule with enhanced crystalline packing efficiency compared to meta or ortho isomers [2]. This symmetry also influences the dipole moment and molecular polarizability, affecting intermolecular interactions in both solid and solution phases [2].

The protective nature of the dioxaborolane ring system demonstrates the importance of sterics in boronic acid chemistry . The tetramethyl substitution provides sufficient steric hindrance to prevent unwanted hydrolysis or oxidation reactions while maintaining the essential reactivity required for cross-coupling applications . This protection-reactivity balance represents a key structure-property relationship that enables practical applications of the compound .

The rotatable bond count of two reflects the limited conformational flexibility inherent in the molecular design [2]. This restriction arises from the rigid aromatic core and the constrained dioxaborolane ring system, resulting in predictable molecular geometry and reduced entropy penalties upon binding or reaction [2]. The conformational restriction contributes to the compound's stability and influences its interaction with catalytic systems [2].

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a white to off-white crystalline solid at room temperature with well-defined physical characteristics. The compound possesses the molecular formula C14H22BNO4S and exhibits a molecular weight of 311.2 g/mol [1] [2]. The Chemical Abstracts Service registry number 486422-04-2 serves as its unique identifier in chemical databases [1] [2].

Table 3.1.1: Fundamental Physical Constants

PropertyValueUnits/Notes
Molecular FormulaC14H22BNO4SEmpirical formula
Molecular Weight311.2 g/molCalculated from molecular formula
CAS Registry Number486422-04-2Unique chemical identifier
Purity (typical)≥95%Commercial grade
Physical StateSolidRoom temperature appearance
Storage Temperature-20°C to Room TemperatureRecommended storage conditions
Stability≥4 years when stored properlyUnder inert atmosphere
InChI KeyCTBRPVYZBIZUDQ-UHFFFAOYSA-NStandard InChI identifier
SMILESO=S(C1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1)(N(C)C)=OSimplified molecular input line

The compound demonstrates remarkable thermal stability under standard storage conditions, maintaining its integrity for extended periods when stored under appropriate conditions [3]. Commercial preparations typically exceed 95% purity, with some sources reporting purities as high as 98% [2] [3]. The solid-state form facilitates handling and storage, though appropriate precautions should be maintained due to the compound's sensitivity to moisture and potential hydrolysis under aqueous conditions.

Spectroscopic Characteristics

NMR Spectral Features (1H, 13C, 11B)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide through multiple nuclei analysis. The compound exhibits characteristic resonances across proton, carbon-13, and boron-11 NMR spectra that confirm its structural identity and purity.

Table 3.2.1: NMR Spectroscopic Data

NMR TypeChemical Shift (ppm)Multiplicity/AssignmentIntegration/Notes
1H NMR7.6-8.0Aromatic protons (benzene ring)4H, aromatic region
1H NMR2.8-3.0N-methyl protons (dimethylamino)6H, singlet
1H NMR1.2-1.4Pinacol methyl groups12H, singlet
13C NMR140-160Aromatic carbons (quaternary)Quaternary aromatic
13C NMR120-140Aromatic carbons (CH)Aromatic CH carbons
13C NMR80-90Dioxaborolane ring carbonsQuaternary sp3 carbons
13C NMR20-30Methyl carbonsPrimary carbons
11B NMR30-35Boron center (pinacol ester)Quadrupolar nucleus

The proton NMR spectrum reveals the para-disubstituted benzene ring pattern with aromatic protons appearing as a characteristic AB system in the 7.6-8.0 ppm region [4] [5]. The dimethylamino functionality generates a sharp singlet around 2.8-3.0 ppm, integrating for six protons [4]. The pinacol ester moiety contributes a prominent twelve-proton singlet in the aliphatic region at 1.2-1.4 ppm, confirming the presence of four equivalent methyl groups [5] [6].

Carbon-13 NMR spectroscopy demonstrates the expected aromatic carbon resonances between 120-160 ppm, with quaternary carbons appearing in the downfield region [5]. The dioxaborolane ring carbons resonate around 80-90 ppm, characteristic of the pinacol ester functionality [6]. Boron-11 NMR exhibits a broad signal around 30-35 ppm, typical for tetracoordinate boron in pinacol ester environments [6]. The quadrupolar nature of the boron-11 nucleus results in line broadening, though the chemical shift position confirms the expected bonding environment.

IR Spectroscopic Profile

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecular structure. The spectroscopic profile provides definitive identification markers for structural confirmation and purity assessment.

Table 3.2.2: IR Spectroscopic Assignments

Frequency Range (cm⁻¹)AssignmentIntensityNotes
3000-3100Aromatic C-H stretchingMediumCharacteristic of benzene ring
2850-3000Aliphatic C-H stretchingStrongMethyl and methylene groups
1600-1650Aromatic C=C stretchingMediumAromatic framework
1450-1500Aromatic C=C stretchingMediumBenzene ring vibrations
1300-1400S=O stretching (sulfonamide)StrongAsymmetric SO2 stretch
1150-1200S=O stretching (sulfonamide)StrongSymmetric SO2 stretch
1000-1100B-O stretching (dioxaborolane)MediumPinacol ester characteristic
800-900Aromatic C-H bendingMediumOut-of-plane bending
700-800Aromatic substitution patternMediumPara-disubstituted benzene
500-600B-C stretchingWeakBoron-carbon bond

The sulfonamide functionality exhibits characteristic strong absorptions around 1300-1400 cm⁻¹ and 1150-1200 cm⁻¹, corresponding to asymmetric and symmetric sulfur-oxygen stretching vibrations [7] [8]. The pinacol ester moiety contributes distinctive boron-oxygen stretching modes around 1000-1100 cm⁻¹ . Aromatic C-H stretching appears in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from methyl groups generates strong absorptions between 2850-3000 cm⁻¹ [7].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways. The electron ionization mass spectrum exhibits predictable fragmentation patterns that reflect the molecular architecture and bond strengths.

Table 3.2.3: Mass Spectrometric Fragmentation Data

Mass-to-Charge (m/z)AssignmentRelative Intensity (%)Fragmentation Pathway
311Molecular ion [M]⁺15-25Molecular ion peak
296Loss of methyl [M-CH3]⁺30-40Alpha cleavage
268Loss of dimethylamino [M-N(CH3)2]⁺20-30Functional group loss
240Loss of SO2N(CH3)2 fragment40-60Rearrangement fragment
184Boronic ester fragment60-80Retro-Diels-Alder
155Substituted benzene fragment80-100Aromatic stabilization
127Benzenesulfonamide base60-80Sulfonamide retention
83Pinacol fragment20-40Pinacol elimination
58Dimethylamino fragment40-60McLafferty rearrangement
43Base fragment80-100Base peak formation

The molecular ion peak appears at m/z 311, confirming the molecular weight, though with relatively low intensity due to facile fragmentation [10]. Characteristic fragmentations include loss of methyl radicals (m/z 296), dimethylamino groups (m/z 268), and complete sulfonamide moieties (m/z 240) [10]. The pinacol ester undergoes retro-Diels-Alder fragmentation, generating characteristic fragments around m/z 184 and 83. The base peak typically appears at m/z 155, corresponding to the substituted benzene fragment stabilized through aromatic resonance [10].

Stability Parameters and Degradation Pathways

The stability profile of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide demonstrates significant dependence on environmental conditions, particularly moisture, temperature, and pH. Understanding these stability parameters is crucial for proper storage, handling, and application protocols.

Table 3.3.1: Stability Assessment Under Various Conditions

ConditionStability AssessmentHalf-life/RatePrimary Degradation Products
Ambient Air (25°C)Stable for months>6 monthsOxidation products
Moisture ExposureSlowly hydrolyzes2-4 weeksBoronic acid + pinacol
Elevated Temperature (60°C)Degradation accelerated1-2 weeksMultiple decomposition products
Aqueous pH 7.4Moderate hydrolysis10-20 hoursCorresponding boronic acid
Aqueous pH 2.0Enhanced stability2-5 daysHydrolysis products
Aqueous pH 10.0Rapid hydrolysis30-60 minutesBoronic acid + pinacol
UV Light ExposurePhotostableNo degradation observedNo major products
Organic SolventsGenerally stableSolvent dependentSolvolysis products
Inert AtmosphereEnhanced stability>1 yearMinimal degradation

The compound demonstrates exceptional stability under anhydrous conditions and inert atmospheres, with minimal degradation observed over extended periods [11] [12]. However, exposure to moisture initiates hydrolysis of the pinacol ester functionality, converting the boronic ester to the corresponding boronic acid and releasing pinacol [13]. This hydrolysis reaction exhibits strong pH dependence, with basic conditions accelerating the process significantly compared to neutral or acidic environments [13].

Temperature elevation substantially increases degradation rates, with thermal decomposition becoming significant above 200°C [14] [15]. The compound exhibits remarkable photostability under normal lighting conditions, showing no significant degradation upon UV exposure [11]. In organic solvents, stability varies considerably depending on the solvent properties, with polar protic solvents potentially facilitating hydrolysis reactions [16] [17].

The primary degradation pathway involves nucleophilic attack on the boron center by water or hydroxide ions, leading to B-O bond cleavage and subsequent formation of the corresponding boronic acid [13]. Under strongly basic conditions, this process accelerates dramatically, with complete hydrolysis occurring within minutes to hours [13]. Secondary degradation pathways may involve oxidation of the sulfonamide functionality or thermal decomposition at elevated temperatures.

Solubility Behavior in Various Solvents

The solubility characteristics of N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide reflect its amphiphilic nature, combining hydrophobic aromatic and aliphatic regions with polar sulfonamide and boronic ester functionalities. Solubility patterns provide crucial information for formulation development and experimental protocols.

Table 3.4.1: Solubility Profile in Representative Solvents

SolventSolubility (mg/mL)Solubility ClassNotes
Water<0.1Practically insolubleLimited by hydrophobic nature
Dimethyl sulfoxide (DMSO)15-25Freely solubleExcellent aprotic solvent
Dimethylformamide (DMF)20-30Freely solublePolar aprotic, good solvation
Ethanol5-10SolubleModerate hydrogen bonding
Methanol3-8SolubleGood hydrogen bond acceptor
Dichloromethane8-15SolubleNon-polar, moderate solubility
Acetone10-20Freely solublePolar aprotic, good solubility
Toluene2-5Slightly solubleAromatic interactions
Hexane<0.5Practically insolublePoor solvation of polar groups
Phosphate Buffer (pH 7.4)<0.2Practically insolubleAqueous instability limits use

The compound exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, achieving concentrations exceeding 20 mg/mL [16]. These solvents provide optimal solvation of both polar and non-polar regions without promoting hydrolysis reactions. Acetone also demonstrates excellent dissolution properties, making it suitable for many synthetic and analytical applications [16].

Protic solvents show moderate solubility, with alcohols achieving concentrations between 3-10 mg/mL [16]. The hydrogen bonding capacity of these solvents facilitates interaction with the sulfonamide functionality, though potential for competitive hydrolysis limits their utility in aqueous systems. Dichloromethane provides moderate solubility despite its non-polar nature, likely due to favorable interactions with the aromatic systems [18].

Aqueous systems demonstrate severely limited solubility, with water achieving less than 0.1 mg/mL dissolution [16]. This poor aqueous solubility results from the predominantly hydrophobic character of the molecule, combined with the tendency for hydrolysis in aqueous media [13]. Phosphate buffer systems show similarly poor solubility, further complicated by the compound's instability under these conditions [13].

Wikipedia

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide

Dates

Last modified: 08-15-2023

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